CCT251455 is a small molecule inhibitor designed to target the MPS1 kinase. [, ] It belongs to the class of 1H-Pyrrolo[3,2-c]pyridine derivatives. [] This compound plays a crucial role in scientific research, particularly in oncology, due to its ability to inhibit MPS1, a protein kinase overexpressed in various human cancers. [, , ]
The synthesis of CCT251455 is achieved through a structure-based hybridization approach, combining elements from the previously reported inhibitor CCT251455 and a moderately potent screening hit. [] This approach involves optimizing the chemical structure for improved potency and selectivity against MPS1. While the exact synthetic route for CCT251455 is not explicitly detailed in the provided abstracts, the process likely involves multi-step organic synthesis utilizing the core structures mentioned.
CCT251455 is characterized by a 1H-Pyrrolo[3,2-c]pyridine scaffold, which is crucial for its interaction with the MPS1 kinase. [] This scaffold allows the molecule to bind to the catalytic site of MPS1, inhibiting its activity. [] The specific interactions and binding modes are further elucidated through X-ray crystallography studies. [] These studies provide insights into the spatial arrangement of CCT251455 within the MPS1 binding pocket, revealing key interactions responsible for its inhibitory activity.
CCT251455 acts as a selective inhibitor of the MPS1 kinase, a crucial component of the spindle assembly checkpoint in the cell cycle. [, , ] The compound exhibits a unique mechanism of action by stabilizing an inactive conformation of MPS1. [] This inactive conformation, characterized by an ordered activation loop, prevents the binding of ATP and substrate peptides to the kinase. [] Consequently, CCT251455 disrupts the spindle assembly checkpoint, leading to aberrant chromosome segregation and ultimately causing cell death in cancer cells. [, ]
CCT251455 demonstrates favorable pharmacological properties, including oral bioavailability. [, , ] It shows an oral bioavailability (F) of 82%, indicating its efficient absorption and distribution within the body. [] This property makes CCT251455 a suitable candidate for in vivo studies and potential therapeutic development.
CCT251455 serves as a valuable research tool in understanding MPS1's role in cancer and developing potential therapeutic strategies. [, , , ] Specific applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: